Helenalin methacrylate
CAS No.: 68798-43-6
Cat. No.: VC0529828
Molecular Formula: C19H22O5
Molecular Weight: 330.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68798-43-6 |
|---|---|
| Molecular Formula | C19H22O5 |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | [(3aR,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C19H22O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,10,12-13,15-16H,1,4,8H2,2-3,5H3/t10-,12+,13-,15-,16+,19+/m1/s1 |
| Standard InChI Key | USRAFFQOAADTTD-SVAVSBTGSA-N |
| Isomeric SMILES | C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
| SMILES | CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
| Canonical SMILES | CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
| Appearance | Solid powder |
Introduction
Chemical Structure and Synthesis of Helenalin Methacrylate
Helenalin methacrylate (C₁₉H₂₂O₅; molecular weight 330.4 g/mol) is a germacrane sesquiterpenoid derived from helenalin, a natural product isolated from Arnica montana. The methacrylate group is esterified to the helenalin core at the C-9 position, as evidenced by its IUPAC name: [(3aR,5R,5aR,8aR,9R,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate. This modification introduces a reactive α,β-unsaturated carbonyl system, which facilitates Michael addition reactions with thiol groups in proteins—a mechanism shared with helenalin but amplified by the methacrylate’s electron-withdrawing properties .
Structural Comparison with Helenalin Derivatives
The methacrylate group distinguishes helenalin methacrylate from other helenalin derivatives, such as dihydrohelenalin and helenalin acetate. A comparative analysis reveals key differences in reactivity and biological activity:
This structural versatility enables helenalin methacrylate to interact with diverse molecular targets, including transcription factors and antioxidant defense systems .
Mechanisms of Biological Activity
Inhibition of NF-κB and C/EBPβ Pathways
Helenalin methacrylate’s methacrylate group enhances its ability to alkylate critical cysteine residues in the p65 subunit of NF-κB, thereby blocking its DNA-binding activity and suppressing pro-inflammatory gene expression . In parallel, studies on helenalin acetate—a structurally analogous compound—demonstrate direct binding to the N-terminal domain of C/EBPβ, disrupting its interaction with the co-activator p300 and impairing transcriptional activation . While similar mechanisms are hypothesized for helenalin methacrylate, its increased electrophilicity may potentiate these effects, leading to more robust inhibition of oncogenic signaling pathways .
Induction of Oxidative Stress and Mitochondrial Dysfunction
In rhabdomyosarcoma (RMS) cells, helenalin methacrylate triggers a cascade of oxidative stress events, including:
-
Reactive Oxygen Species (ROS) Overproduction: Helenalin methacrylate depletes cellular glutathione (GSH), impairing antioxidant defenses and elevating ROS levels .
-
Mitochondrial Depolarization: The compound reduces mitochondrial membrane potential (ΔΨm), as evidenced by TMRM fluorescence assays, leading to cytochrome c release and caspase activation .
-
Endoplasmic Reticulum (ER) Stress: Unfolded protein response (UPR) markers such as GRP78 and CHOP are upregulated, indicating ER stress-mediated apoptosis .
These mechanisms collectively contribute to its cytotoxic effects, with IC₅₀ values of 3.47–5.26 µM in RMS cells over 24–72 hours .
Therapeutic Applications and Future Directions
Material Science Applications
The methacrylate group’s reactivity enables its use as a crosslinking agent in polymer chemistry. Potential applications include:
-
Drug Delivery Systems: Covalent incorporation into hydrogels for controlled release of chemotherapeutics.
-
Biocompatible Coatings: Surface functionalization of medical devices to prevent microbial adhesion.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume